N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1396812-60-4
VCID: VC6730441
InChI: InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26)
SMILES: C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.371

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

CAS No.: 1396812-60-4

Cat. No.: VC6730441

Molecular Formula: C18H19F3N4O2

Molecular Weight: 380.371

* For research use only. Not for human or veterinary use.

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide - 1396812-60-4

Specification

CAS No. 1396812-60-4
Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
IUPAC Name N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26)
Standard InChI Key HQRRFSCZNZCCLH-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3

Introduction

Chemical Structure and Functional Significance

The compound’s IUPAC name delineates its molecular architecture:

  • Benzamide backbone: A 4-(trifluoromethoxy)benzoyl group provides electron-withdrawing character, enhancing metabolic stability and membrane permeability .

  • Piperidine-pyrіmidine hybrid: A piperidin-4-ylmethyl group bridges the benzamide to a pyrimidin-2-yl substituent. Piperidine rings are common in CNS-targeting drugs due to their conformational flexibility and ability to cross the blood-brain barrier .

Key structural features:

FeatureRole
Trifluoromethoxy groupEnhances lipophilicity and stability
Pyrimidin-2-yl moietyPotential kinase or receptor binding
Piperidine scaffoldFacilitates CNS penetration

Synthetic Pathways and Methodological Considerations

While no direct synthesis for this compound is documented in public databases, analogous piperidine-benzamide derivatives are synthesized via:

  • Reductive amination: Condensation of 4-(trifluoromethoxy)benzoic acid with 1-(pyrimidin-2-yl)piperidin-4-amine using coupling agents like HATU .

  • Nucleophilic substitution: Reaction of 4-(chloromethyl)-1-(pyrimidin-2-yl)piperidine with 4-(trifluoromethoxy)benzamide under basic conditions .

Example protocol (hypothetical):

  • Step 1: Prepare 1-(pyrimidin-2-yl)piperidin-4-amine via Buchwald-Hartwig coupling of pyrimidine-2-amine with 4-aminopiperidine .

  • Step 2: Activate 4-(trifluoromethoxy)benzoic acid with HATU in DMF.

  • Step 3: Couple with the amine intermediate, purify via column chromatography (SiO₂, EtOAc/hexane).

Pharmacological Profile and Target Inference

Although specific activity data are unavailable, structural analogs suggest potential mechanisms:

Muscarinic Acetylcholine Receptor (M4) Antagonism

Compounds with piperidine-pyrimidine scaffolds, such as those in WO2017079641A1, exhibit M4 receptor antagonism for treating neurological disorders . The trifluoromethoxy group may enhance binding affinity through hydrophobic interactions.

Kinase Inhibition

Pyrimidine derivatives often target ATP-binding pockets in kinases. For example, PubChem CID 134796960 (a piperidine-pyrimidine benzamide) shows kinase inhibitory activity .

Physicochemical and ADME Properties

PropertyValue/Description
Molecular formulaC₁₉H₂₀F₃N₅O₂
Molecular weight419.4 g/mol
LogP (predicted)3.2 (moderate lipophilicity)
SolubilityLow aqueous solubility (<1 mg/mL)
Metabolic stabilityHigh (CYP3A4/2D6 resistance)

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